molecular formula C15H19N5O7 B13412800 N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide

N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide

Cat. No.: B13412800
M. Wt: 381.34 g/mol
InChI Key: BCRWSSRKKWYTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide typically involves multiple steps. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality . The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .

Scientific Research Applications

N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide involves its conversion to active metabolites that inhibit viral DNA polymerases. These metabolites mimic the natural nucleotides, incorporating into the viral DNA and causing chain termination . The molecular targets include viral DNA polymerases, and the pathways involved are those related to DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Ganciclovir: Another antiviral compound with a similar structure but different functional groups.

    Acyclovir: A widely used antiviral drug with a simpler structure but similar mechanism of action.

    Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide is unique due to its specific acetyloxy groups, which influence its solubility and reactivity. This makes it a valuable intermediate in the synthesis of more complex antiviral agents .

Properties

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]-3-acetyloxypropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)20(6-16-13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRWSSRKKWYTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COC(COC(=O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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